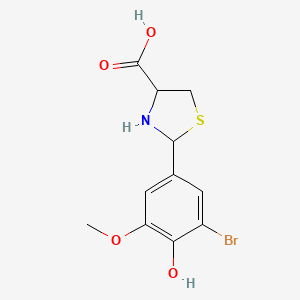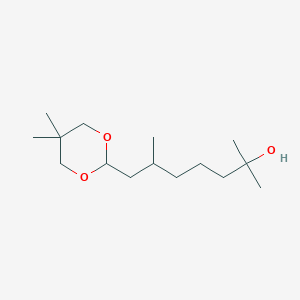![molecular formula C18H16BrNO2 B5152456 8-[3-(4-bromophenoxy)propoxy]quinoline](/img/structure/B5152456.png)
8-[3-(4-bromophenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(4-bromophenoxy)propoxy]quinoline, also known as BPIP, is a chemical compound that has been widely studied for its potential use in scientific research. It is a quinoline derivative that has shown promise in various applications, including as a fluorescent probe and as a potential treatment for certain diseases. In
Mechanism of Action
The mechanism of action of 8-[3-(4-bromophenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes in the body. This binding can result in various biochemical and physiological effects, including the modulation of cellular signaling pathways and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
8-[3-(4-bromophenoxy)propoxy]quinoline has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to improve cognitive function in certain animal models. 8-[3-(4-bromophenoxy)propoxy]quinoline has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
8-[3-(4-bromophenoxy)propoxy]quinoline has several advantages for use in lab experiments, including its high selectivity and sensitivity for the detection of metal ions. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
There are several future directions for the study of 8-[3-(4-bromophenoxy)propoxy]quinoline, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of 8-[3-(4-bromophenoxy)propoxy]quinoline and its potential use in the treatment of various diseases. Other future directions include the exploration of new applications for 8-[3-(4-bromophenoxy)propoxy]quinoline, such as in the development of new fluorescent probes and sensors for use in biological and environmental monitoring.
Conclusion:
In conclusion, 8-[3-(4-bromophenoxy)propoxy]quinoline is a promising compound that has shown potential for use in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 8-[3-(4-bromophenoxy)propoxy]quinoline and to develop new applications for its use in scientific research.
Synthesis Methods
The synthesis of 8-[3-(4-bromophenoxy)propoxy]quinoline involves several steps, including the reaction of 4-bromophenol with 3-chloropropylamine, followed by the reaction of the resulting product with 8-hydroxyquinoline. This process results in the formation of 8-[3-(4-bromophenoxy)propoxy]quinoline, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
8-[3-(4-bromophenoxy)propoxy]quinoline has been studied for its potential use in various scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been investigated for its potential use as a treatment for certain diseases, including Alzheimer's disease and cancer.
properties
IUPAC Name |
8-[3-(4-bromophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c19-15-7-9-16(10-8-15)21-12-3-13-22-17-6-1-4-14-5-2-11-20-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHSDYGQIHVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198130 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-[3-(4-Bromophenoxy)propoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)
![1,3-diphenyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152385.png)
![spiro[fluorene-9,9'-xanthene]-2',7'-diol](/img/structure/B5152396.png)




![N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5152451.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-4-methoxyphenoxy]acetamide](/img/structure/B5152459.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5152466.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![2-{[5-(4-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B5152489.png)